
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N,N-Dibenzyl-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene core substituted with a nitro group at position 5 and an N,N-dibenzyl carboxamide moiety at position 2. The benzothiophene scaffold is a sulfur-containing heterocycle, which imparts unique electronic and steric properties compared to oxygen-containing analogs like benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group at the 5-position. This is followed by the introduction of the carboxamide group at the 2-position through an amide formation reaction. The final step involves the N-dibenzylation of the amide nitrogen using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product of the reduction of the nitro group is N,N-dibenzyl-5-amino-1-benzothiophene-2-carboxamide.
Substitution: Substitution reactions yield various N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide
- Structure: Benzofuran core (oxygen-based heterocycle) with nitro at position 5, carbohydrazide substituents, and ethylamino-thiazolyl groups.
- Key Differences: The benzofuran core lacks sulfur, reducing electron-richness compared to benzothiophene. Nitro at position 5 aligns with the target compound, but the absence of dibenzyl groups reduces steric bulk .
N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide
- Structure : Combines a nitro-furyl group with a thiazolyl ring.
- Key Differences: Lacks a benzothiophene/benzofuran core; instead, it features a furyl-thiazolyl hybrid. Demonstrated potent carcinogenicity in rats, inducing bladder carcinomas via nitro-group-mediated metabolic activation .
Substituent and Positional Variations
N-(1,3-Benzodioxol-5-yl)-3-Chloro-N-Ethyl-6-Nitro-1-Benzothiophene-2-Carboxamide
- Structure : Benzothiophene core with nitro at position 6, chlorine at position 3, and N-ethyl-benzodioxol substituents.
- Key Differences: Nitro at position 6 (vs. 5 in the target compound) alters electronic distribution and steric interactions. N-Ethyl and benzodioxol groups reduce lipophilicity compared to N,N-dibenzyl substituents .
Comparative Data Table
Pharmacological and Toxicological Insights
- Nitro Group Position: Nitro at position 5 (target compound) vs. 6 () may influence metabolic pathways. For example, nitro groups in carcinogens like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are activated via reduction, generating reactive intermediates . The target compound’s nitro position and dibenzyl groups might mitigate such risks, but direct toxicology data are lacking.
- Lipophilicity : The N,N-dibenzyl groups in the target compound likely enhance membrane permeability compared to smaller substituents (e.g., ethyl or benzodioxol), though excessive lipophilicity could reduce aqueous solubility .
Biological Activity
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a benzothiophene core and nitro substituents. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula: C20H18N2O3S
- Molecular Weight: 342.43 g/mol
- Structure: The compound features a benzothiophene ring system with two benzyl groups and a nitro group, contributing to its lipophilicity and potential biological activity.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Nitro-containing compounds are known for their efficacy against various microorganisms. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular components, including DNA. This mechanism is similar to that observed in established antimicrobial agents like metronidazole .
Table 1: Antimicrobial Activity Overview
Compound | Target Microorganisms | Mechanism of Action |
---|---|---|
This compound | Bacteria, Fungi | Nitro group reduction leading to DNA damage |
Metronidazole | Anaerobic bacteria | Nitro reduction producing toxic radicals |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's structure allows it to act as a hypoxia-activated prodrug, targeting cancer cells that often exhibit low oxygen levels. Research indicates that the compound may inhibit key enzymes involved in cancer progression, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in these cells, evidenced by increased levels of cleaved caspase-3 and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Table 2: Anticancer Activity Overview
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
A549 (Lung) | 12 | Modulation of COX and iNOS |
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction: The nitro group is reduced within cells to form reactive intermediates that can bind covalently to DNA and proteins, leading to cellular damage and death.
- Enzyme Inhibition: The compound may inhibit enzymes such as COX and iNOS, which are involved in inflammatory pathways and cancer progression.
- Cell Cycle Interference: Studies indicate that the compound can affect cell cycle dynamics, particularly by retaining cells in the G2/M phase, which is crucial for therapeutic strategies targeting rapidly dividing cancer cells .
Properties
IUPAC Name |
N,N-dibenzyl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-23(22-14-19-13-20(25(27)28)11-12-21(19)29-22)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJKKISDNQGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.